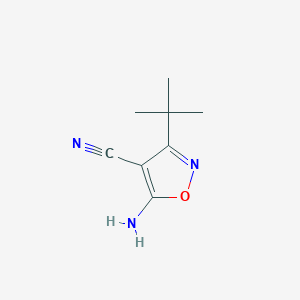

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)12-11-6/h10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZSVOLRNQDKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-05-3 | |

| Record name | 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

An In-depth Technical Guide: Physicochemical Properties of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and materials science. The document delineates the compound's structural features, predicted physicochemical parameters, and its expected spectral signature. Crucially, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key properties such as solubility, lipophilicity (LogP), and ionization constant (pKa). The methodologies are presented to ensure robust and reproducible data generation, essential for applications in drug discovery, process chemistry, and regulatory assessment.

Chemical Identity and Molecular Structure

This compound is a substituted isoxazole. The molecular architecture features a five-membered 1,2-oxazole ring, which is functionalized with three key substituents: a bulky, lipophilic tert-butyl group at position 3, a polar cyano (nitrile) group at position 4, and a basic amino group at position 5. This unique combination of functional groups dictates its chemical behavior and physical properties, creating a molecule with distinct regions of polarity and lipophilicity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 35261-05-3 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| SMILES | CC(C)(C)C1=NOC(=C1C#N)N | [1] |

| Canonical 2D Structure | ![Image of this compound structure] | N/A |

Predicted Physicochemical Properties: An Overview

While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably estimated based on its structural analogs and the well-understood contributions of its functional groups. These predictions are vital for guiding experimental design and hypothesis generation.

| Property | Predicted Value / Range | Rationale & Implications |

| Melting Point | 100 - 120 °C | Based on related structures like 3-amino-5-(tert-butyl)isoxazole (m.p. ~103°C).[3] The planar isoxazole core and potential for hydrogen bonding via the amino group suggest a crystalline solid at room temperature. |

| Aqueous Solubility | Low to Moderate | The polar amino and nitrile groups enhance water solubility, but the large, nonpolar tert-butyl group significantly counteracts this effect. Solubility is expected to be pH-dependent. |

| LogP (Octanol/Water) | 1.5 - 2.5 | This value suggests a good balance between hydrophilicity and lipophilicity. In drug discovery, a LogP in this range is often associated with favorable absorption and membrane permeability characteristics.[4][5] |

| pKa (Basic) | 2.0 - 4.0 | The primary amine at position 5 is the principal basic center. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent nitrile group and the electronegative isoxazole ring. |

In-Depth Analysis of Key Parameters

Lipophilicity (LogP/LogD)

Lipophilicity, quantified as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6] For this compound, the tert-butyl group provides a strong lipophilic character, while the amino and nitrile functionalities contribute to its polarity.

-

LogP: Represents the partitioning of the neutral species between n-octanol and water. The predicted value of ~2 suggests the compound can readily cross biological membranes.[4]

-

LogD: This parameter accounts for all ionic and neutral species at a specific pH. Since the compound has a basic amino group, its LogD will be significantly lower than its LogP at acidic pH values (e.g., in the stomach) where the molecule becomes protonated and more water-soluble. At physiological pH 7.4, the LogD is expected to be close to the LogP.[5]

Solubility Profile

The "like dissolves like" principle provides a foundational understanding of solubility.[7] The molecule's amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile.

-

Aqueous Solubility: Limited in neutral water due to the hydrophobic tert-butyl group.

-

Acidic Solubility: Solubility in dilute aqueous acids (e.g., 5% HCl) is predicted to be high. The amino group will be protonated to form a water-soluble ammonium salt.[8][9]

-

Basic Solubility: Expected to be low in aqueous bases (e.g., 5% NaOH), as the basic amino group will remain uncharged.

-

Organic Solubility: High solubility is expected in polar organic solvents like ethanol, methanol, DMSO, and acetone, which can engage in hydrogen bonding with the amino group while also solvating the hydrocarbon portion of the molecule.

Ionization Constant (pKa)

The pKa value quantifies the acidity or basicity of a functional group. For this molecule, the 5-amino group is the relevant ionizable center.

The basicity of this exocyclic amino group is influenced by the electronic environment of the isoxazole ring. The presence of two electronegative heteroatoms (N and O) and the strongly electron-withdrawing nitrile group at the adjacent carbon delocalizes the lone pair of electrons on the amino nitrogen, thereby reducing its ability to accept a proton. This makes it a significantly weaker base than a typical alkylamine but comparable to other amino-heterocycles.[10][11] An accurate pKa value is essential for predicting its charge state in different biological compartments.

Spectral Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on data from closely related 5-amino-isoxazole-4-carbonitrile derivatives, the following spectral features are anticipated.[12][13][14]

-

Infrared (IR) Spectroscopy:

-

~3450-3300 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.

-

~2220 cm⁻¹: A sharp, strong C≡N stretching band for the nitrile group.

-

~1650 cm⁻¹: N-H scissoring (bending) vibration.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the isoxazole ring.

-

-

¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

~1.4 ppm (singlet, 9H): A strong signal corresponding to the nine equivalent protons of the tert-butyl group.

-

~5.0-6.5 ppm (broad singlet, 2H): A signal for the two protons of the NH₂ group. The chemical shift and broadness can vary with solvent and concentration due to hydrogen exchange.

-

-

¹³C NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

~170 ppm: Quaternary carbon at position 3 (C-tert-butyl).

-

~165 ppm: Quaternary carbon at position 5 (C-NH₂).

-

~115 ppm: Nitrile carbon (C≡N).

-

~70-80 ppm: Quaternary carbon at position 4 (C-CN). The exact shift is highly dependent on substituents.

-

~32 ppm: Quaternary carbon of the tert-butyl group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 166.10, corresponding to the protonated molecular ion.

-

Fragmentation: A prominent fragment would likely be the loss of a methyl group from the tert-butyl cation, resulting in a stable fragment.

-

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methods for determining the key .

Workflow for Comprehensive Physicochemical Profiling

Caption: Overall workflow for physicochemical characterization.

Protocol: Qualitative Solubility Determination

This protocol establishes a solubility profile across a range of relevant solvent classes.[8][9][15]

Objective: To determine the solubility of the compound in water, aqueous acid, aqueous base, and a representative organic solvent.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Deionized water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol

-

Spatula, vortex mixer

Procedure:

-

Preparation: Add ~10 mg of the compound to each of four separate, labeled test tubes.

-

Solvent Addition: To the tubes, add 1 mL of deionized water, 5% HCl, 5% NaOH, and ethanol, respectively.

-

Mixing: Vigorously vortex each tube for 60 seconds.

-

Observation: Allow the tubes to stand for 2 minutes. Visually inspect for undissolved solid. Classify as "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (most solid remains).

-

Confirmation (for acid/base tests):

-

To the 5% HCl tube, carefully add 5% NaOH dropwise until the solution is basic (test with pH paper). Observe for any precipitate formation, which confirms the initial compound was the water-insoluble free base.[9]

-

Caption: Flowchart for the qualitative solubility testing protocol.

Protocol: LogP Determination via Shake-Flask Method

This is the "gold standard" method for experimentally determining the n-octanol/water partition coefficient.[16][17]

Objective: To quantify the partitioning of the compound between n-octanol and water.

Materials:

-

n-Octanol (reagent grade), deionized water

-

Phosphate buffer (pH 7.4)

-

Separatory funnels or glass vials with PTFE-lined caps

-

Mechanical shaker, centrifuge

-

UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

-

Solvent Saturation (Critical Step): Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the layers to separate completely. This pre-saturates each phase with the other, preventing volume changes during the experiment.[18]

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.

-

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at ~2000 rpm for 15 minutes to ensure complete separation of the layers and break any emulsions.

-

Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Caption: Workflow for the shake-flask LogP determination method.

Conclusion

This compound is a heterocyclic compound with a balanced physicochemical profile. Its predicted moderate lipophilicity, pH-dependent solubility, and weak basicity make it an interesting scaffold for further investigation, particularly in drug discovery programs. The experimental protocols detailed herein provide a clear and reliable framework for empirically verifying these properties, enabling researchers to generate the high-quality data necessary for informed decision-making in chemical synthesis, biological screening, and formulation development.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved from [Link]

-

Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved from [Link]

-

Vanderveen, J. R., et al. (2014). Development of Methods for the Determination of pKa Values. Progress in Nuclear Magnetic Resonance Spectroscopy, 79-80, 1-30. Retrieved from [Link]

-

Martin, Y. C., et al. (2000). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Journal of Molecular Graphics and Modelling, 18(4-5), 373-385. Retrieved from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Zhang, S., et al. (2015). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? New Journal of Chemistry, 39(10), 7856-7863. Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

-

Raic, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Haljasorg, T., et al. (2016). On the basicity of conjugated nitrogen heterocycles in different media. Journal of Physical Organic Chemistry, 29(10), 570-581. Retrieved from [Link]

-

Janicka, M., et al. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 27(15), 4905. Retrieved from [Link]

-

How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Experiment 1 — Properties of Organic Compounds. (n.d.). Retrieved from [Link]

-

Physicochemical Properties. (2023). In The Royal Society of Chemistry. Retrieved from [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Retrieved from [Link]

-

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. Retrieved from [Link]

- Method of producing 3-amino-5-/tertiary butyl/-isoxazole. (1983). Google Patents.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 35261-05-3|5-Amino-3-(tert-butyl)isoxazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 3. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. metaphactory [semopenalex.org]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. ajrcps.com [ajrcps.com]

- 13. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | C5H5N3O | CID 305590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. books.rsc.org [books.rsc.org]

- 18. agilent.com [agilent.com]

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile CAS number 35261-05-3

An In-Depth Technical Guide to 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile (CAS 35261-05-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in a wide array of biologically active molecules and FDA-approved drugs.[1][2] Derivatives of isoxazole have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antifungal, and anti-HIV properties.[1][3][4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of an amino group, a nitrile function, and a bulky tert-butyl group on the isoxazole core makes this compound a particularly valuable building block for chemical synthesis and a promising scaffold for drug discovery programs. This document serves as a comprehensive technical resource, detailing its chemical properties, synthesis, characterization, and potential applications.

Section 1: Core Molecular Profile

A thorough understanding of a compound begins with its fundamental physicochemical and structural properties. This compound is a small molecule whose structure offers multiple points for synthetic elaboration.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 35261-05-3 | [6] |

| Molecular Formula | C₈H₁₁N₃O | [6] |

| Molecular Weight | 165.2 g/mol | [6] |

| Canonical SMILES | CC(C)(C)C1=NOC(=C1C#N)N | [6] |

| InChIKey | Not readily available | |

| Appearance | Typically a solid powder | Assumed |

| Purity | >95% (Commercially available) | |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of 5-aminoisoxazole-4-carbonitriles is efficiently achieved through multicomponent reactions (MCRs), which are prized for their atom economy and operational simplicity.[1][3] While a specific protocol for the 3-tert-butyl derivative is not explicitly detailed in the surveyed literature, a reliable synthesis can be extrapolated from established methods for analogous structures. The most logical approach involves the condensation of a pivaloyl precursor, malononitrile, and hydroxylamine.

Conceptual Synthesis Workflow

The reaction proceeds via a cascade mechanism where an activated pivaloyl species reacts with malononitrile, followed by cyclization with hydroxylamine to form the stable isoxazole ring.

Caption: General workflow for the multicomponent synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for similar isoxazoles.[1][5] Researchers should optimize conditions as necessary.

Materials & Equipment:

-

Pivaloylacetonitrile (1 eq.)

-

Hydroxylamine hydrochloride (1.2 eq.)

-

Sodium hydroxide (10% aqueous solution) or Potassium Carbonate (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Hydroxylamine Solution: In the round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq.) in a 10% sodium hydroxide solution. The goal is to generate the free hydroxylamine base in situ.

-

Addition of Precursor: To the stirred hydroxylamine solution, add pivaloylacetonitrile (1 eq.) dissolved in ethanol. This addition should be performed dropwise to control any potential exotherm. The reaction is very sensitive to pH, which should be maintained between 6.0 and 8.0 for optimal yield of the 5-amino isomer.[7][8]

-

Reaction: Stir the mixture vigorously at room temperature (approx. 25°C) for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, a solid precipitate typically forms. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual starting materials.

-

Drying: Dry the purified white to off-white solid under vacuum to a constant weight. Further purification, if needed, can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Causality and Rationale:

-

Multicomponent Approach: This strategy is chosen for its efficiency, reducing the number of synthetic steps and purification stages.

-

Base/pH Control: The basic conditions facilitate the deprotonation of hydroxylamine hydrochloride and the initial condensation steps. However, precise pH control is critical; highly acidic conditions can favor the formation of an isoxazolone byproduct, while highly basic conditions can lead to the formation of the undesired 3-amino-5-tert-butyl regioisomer.[7][8]

-

Solvent Choice: Ethanol is a common solvent as it effectively dissolves the organic precursors while allowing for the precipitation of the final product upon formation or with the addition of water.

Section 3: Spectroscopic and Analytical Characterization

Verifying the structure and purity of the synthesized compound is paramount. The following table outlines the expected analytical data based on the compound's structure and spectroscopic data from closely related analogues.[9][10][11]

Table 2: Expected Analytical Data

| Analysis Technique | Expected Observations |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.3 (br s, 2H, -NH₂), δ ~1.3 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~170 (C3-isoxazole), δ ~165 (C5-isoxazole), δ ~115 (C≡N), δ ~70 (C4-isoxazole), δ ~33 (quaternary C of tert-butyl), δ ~28 (CH₃ of tert-butyl) |

| IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~2220 (C≡N stretch, nitrile), ~1650 (N-H bend), ~1600-1450 (C=N, C=C ring stretches) |

| Mass Spec. (ESI-MS) | m/z 166.10 [M+H]⁺, 188.08 [M+Na]⁺ |

Expert Interpretation:

-

The ¹H NMR spectrum is expected to be simple and highly diagnostic. A sharp singlet integrating to nine protons confirms the presence of the magnetically equivalent methyl groups of the tert-butyl substituent. A broad singlet for the amino protons is also characteristic.

-

In the ¹³C NMR , the downfield signals correspond to the carbons of the heterocyclic ring and the nitrile group. The upfield signals are characteristic of the sp³-hybridized carbons of the tert-butyl group.

-

IR spectroscopy provides clear evidence for the key functional groups: the sharp, strong nitrile peak and the characteristic stretches of the primary amine.

Section 4: Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile chemical intermediate. The isoxazole core is a known pharmacophore, and the appended functional groups serve as reactive handles for building molecular complexity.

Caption: Potential synthetic utility and therapeutic applications stemming from the core scaffold.

-

Scaffold for Combinatorial Chemistry: The amino group can be readily acylated, alkylated, or used in condensation reactions to build libraries of novel compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further diversification.[2]

-

Antimicrobial and Antifungal Drug Development: Many potent antimicrobial agents are based on the isoxazole framework.[1][3] This compound serves as an excellent starting point for synthesizing analogues to screen for activity against pathogenic bacteria and fungi.

-

Enzyme Inhibitors: The rigid isoxazole ring can effectively position substituents to interact with the active sites of enzymes. By modifying the functional groups, medicinal chemists can design targeted inhibitors for various disease-related proteins.

-

Probing "Beyond Rule of 5" (bRo5) Space: As drug discovery targets become more complex, molecules are often larger and more flexible. Understanding how to build scaffolds like this is key to exploring new chemical space where novel therapeutics may be found.[12]

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Handling Recommendations:

-

Always use in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile tool for innovation in the chemical and pharmaceutical sciences. Its straightforward multicomponent synthesis, combined with the strategic positioning of three distinct functional groups on a biologically relevant isoxazole core, makes it an asset for any research program.

Future research should focus on fully exploring the synthetic potential of this molecule. Generating focused libraries of derivatives and screening them against a wide range of biological targets—from bacterial enzymes to human kinases—could unlock novel therapeutic agents. The continued study and application of such well-designed chemical building blocks will undoubtedly accelerate the journey of drug discovery and development.

References

-

Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

-

Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. [Link]

-

5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128. PubChem. [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

-

Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

-

5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. PubChem. [Link]

-

Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. [Link]

-

Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. [Link]

-

NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

-

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. [Link]

-

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. PMC - NIH. [Link]

- Method of producing 3-amino-5-/tertiary butyl/-isoxazole.

-

CAS BioFinder for Academic Drug Discovery Research. CAS. [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

Sources

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. prepchem.com [prepchem.com]

- 8. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]

- 9. ajrcps.com [ajrcps.com]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile.

An In-depth Technical Guide to the Structure Elucidation of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional architecture is paramount. The biological activity, pharmacokinetic profile, and material properties of a compound are intrinsically linked to its structure. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound, a heterocyclic scaffold with potential applications in medicinal chemistry. Our approach is rooted in the principles of self-validating experimental systems, ensuring a high degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a robust and logical methodology for characterizing novel chemical entities.

Strategic Overview of the Elucidation Workflow

The structural confirmation of a novel compound is a multi-faceted process that integrates synthesis with a suite of analytical techniques. Our strategy for this compound is predicated on a logical progression from synthesis to spectroscopic and, ideally, crystallographic analysis. Each step is designed to provide orthogonal data points that, when taken together, build an irrefutable case for the proposed structure.

Figure 1: A comprehensive workflow for the synthesis and structural elucidation of this compound.

Proposed Synthesis and Rationale

While a direct synthetic protocol for this compound is not extensively documented, a reliable synthesis can be extrapolated from established methods for related 1,2-oxazole derivatives. The most logical approach involves the condensation of a β-ketonitrile with hydroxylamine.

Experimental Protocol: Synthesis of this compound

-

Preparation of the β-ketonitrile (Pivaloylacetonitrile): To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) is added pivalonitrile and ethyl acetate. The mixture is refluxed, followed by an acidic workup to yield pivaloylacetonitrile.

-

Cyclization with Hydroxylamine:

-

Pivaloylacetonitrile is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the hydrochloride and liberate free hydroxylamine.

-

The reaction pH is carefully maintained between 6.0 and 7.0 to favor the formation of the desired 3-amino-5-(t-butyl)isoxazole isomer over the 5-amino-3-(t-butyl)isoxazole.[1]

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled, and the product is precipitated by the addition of cold water.

-

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Causality of Experimental Choices:

-

The choice of a β-ketonitrile and hydroxylamine is a classic and efficient route to the isoxazole ring system.

-

The careful control of pH during the cyclization is critical for regioselectivity. Basic conditions can favor the formation of the undesired 5-amino isomer.[2]

Spectroscopic Characterization: A Multi-Pronged Approach

The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₈H₁₁N₃O), we anticipate the following spectral features:

¹H NMR Spectroscopy:

-

Rationale: This experiment will reveal the number of different types of protons and their connectivity.

-

Expected Spectrum:

-

A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9H. This is characteristic of the nine equivalent protons of the tert-butyl group.

-

A broad singlet at approximately δ 5.0-6.0 ppm, integrating to 2H. This signal corresponds to the two protons of the primary amine group. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy:

-

Rationale: ¹³C NMR identifies all unique carbon environments, while DEPT experiments differentiate between CH, CH₂, and CH₃ groups.

-

Expected Spectral Data:

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~28-30 | CH₃ | C(CH₃)₃ | Typical chemical shift for the methyl carbons of a tert-butyl group.[3] |

| ~35-40 | Quaternary C | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~70-80 | Quaternary C | C4-CN | The C4 carbon is expected to be significantly downfield due to the electron-withdrawing nitrile group. |

| ~115-120 | Quaternary C | CN | The nitrile carbon. |

| ~160-165 | Quaternary C | C3 | The C3 carbon attached to the tert-butyl group. |

| ~165-170 | Quaternary C | C5 | The C5 carbon bearing the amino group. |

-

Self-Validation: The DEPT-135 spectrum should show a positive signal for the CH₃ carbons of the tert-butyl group and no signals for the five quaternary carbons, thus confirming their assignment.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is highly effective for identifying functional groups.

-

Expected Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Significance |

| 3450-3300 | N-H | Stretching | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂). |

| ~2220 | C≡N | Stretching | A strong, sharp absorption characteristic of a nitrile group. |

| ~1640 | C=N | Stretching | Corresponds to the C=N bond within the isoxazole ring. |

| ~1580 | N-H | Bending | The scissoring vibration of the primary amine. |

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

-

Expected Result:

-

Molecular Formula: C₈H₁₁N₃O[4]

-

Calculated Monoisotopic Mass: 165.0902 g/mol

-

The experimentally determined mass should be within a very small tolerance (typically < 5 ppm) of the calculated mass, confirming the elemental composition.

-

Crystallographic Analysis: The Definitive Proof

While spectroscopic methods provide a robust framework for structure determination, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular geometry.

Anticipated Structural Features from Analogy:

Based on the published crystal structure of the closely related 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, we can anticipate the following:[5][6]

-

The 1,2-oxazole ring will be essentially planar.

-

The nitrogen atom of the amino group will exhibit sp² hybridization, with the sum of the bond angles around it being close to 360°.

-

In the crystal lattice, molecules will likely be linked by intermolecular hydrogen bonds between the amino group protons and the nitrogen atoms of the nitrile and the isoxazole ring.[5]

Figure 2: The chemical structure of this compound.

Conclusion: A Self-Validating Approach to Structural Certainty

References

-

Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2530. [Link]

-

Naik, K., & Kumar, H. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

- Google Patents. (1978). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.

-

The Royal Society of Chemistry. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

-

ResearchGate. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

-

European Patent Office. (n.d.). Preparation of 3-amino-5\t-butyl\ isoxazole. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

MDPI. (2017). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. [Link]

-

ChemSynthesis. (n.d.). 5-amino-2-methyl-1,3-oxazole-4-carbonitrile. [Link]

Sources

A Technical Guide to the Biological Activity of Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties enable it to serve as a versatile building block in drug design, capable of engaging in various non-covalent interactions like hydrogen bonding and π-π stacking.[1] This versatility has led to the incorporation of the isoxazole nucleus into a wide array of clinically successful drugs.[2][3] Derivatives of isoxazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides a technical overview of the major pharmacological activities of isoxazole derivatives, delves into their underlying mechanisms of action, presents detailed protocols for their biological evaluation, and discusses structure-activity relationships that are crucial for the development of novel therapeutic agents.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are aromatic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their diverse therapeutic potential.[4][6] The arrangement of the oxygen and nitrogen atoms in the 1,2-position influences the electronic properties of the ring, making it an effective bioisostere for other functional groups and enabling it to modulate the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] Furthermore, the inherent stability of the isoxazole ring allows for extensive functionalization, yet the weak N-O bond can be strategically cleaved under certain conditions, making it a useful synthetic intermediate.[7][8] This combination of stability, reactivity, and biological receptiveness has cemented the isoxazole moiety's role in the development of numerous FDA-approved drugs, such as the antibacterial sulfamethoxazole and the anti-inflammatory valdecoxib.[5][9][10]

The Broad Spectrum of Biological Activities

Research has consistently demonstrated that isoxazole derivatives are biologically promiscuous, interacting with a wide range of cellular targets to exert various pharmacological effects.[11][12]

Anticancer Activity

The anticancer potential of isoxazole derivatives is one of the most extensively studied areas.[11][13] These compounds employ a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Action:

-

Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death in cancer cells.[14][15] For example, hydnocarpin, a natural flavonoid lignan containing an isoxazole moiety, has been shown to induce apoptosis in lung cancer cells.[13]

-

Enzyme Inhibition: They can target crucial enzymes involved in cancer progression. This includes inhibition of tubulin polymerization, which disrupts the mitotic spindle and halts cell division, and inhibition of protein kinases, topoisomerases, and histone deacetylases (HDACs).[13][14][15]

-

HSP90 Inhibition: Certain isoxazole-based compounds, like NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is critical for the stability of many oncoproteins.[16]

-

Receptor Inhibition: Some derivatives act as antagonists for receptors vital for cancer cell survival and proliferation, such as the Estrogen Receptor α (ERα).[13][14]

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the substitution pattern on the isoxazole ring and its appended phenyl rings is critical for anticancer potency. For instance, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and methoxy or dimethylamino groups at the C-5 phenyl ring, has been shown to enhance cytotoxic activity.[9]

Antimicrobial Activity

Isoxazole-containing compounds form the basis of several clinically important antibacterial drugs, including Cloxacillin, Dicloxacillin, and Sulfamethoxazole.[5] Their activity spans both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]

Mechanisms of Action: Antimicrobial isoxazoles can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[7] Their mechanisms often involve the inhibition of essential metabolic pathways or protein synthesis.[7] For instance, sulfonamide-containing isoxazoles like sulfamethoxazole act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

SAR Insights: The combination of the isoxazole scaffold with other pharmacophores, such as the thiazole ring, has been shown to produce synergistic antimicrobial effects.[19] The nature and position of substituents dictate the spectrum and potency of activity. For example, specific substitutions on the phenyl rings attached to the isoxazole core can enhance activity against strains like Mycobacterium tuberculosis.[8]

Anti-inflammatory Activity

Several isoxazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][20] Valdecoxib and Parecoxib are notable examples of isoxazole-containing COX-2 inhibitors.[5][9]

Mechanisms of Action: The primary anti-inflammatory mechanism involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][21] Some derivatives can also suppress the production of inflammatory cytokines like TNF-α and IL-6.[21]

SAR Insights: SAR studies have demonstrated that methoxy groups on appended phenyl rings can favor COX-2 inhibitory action.[5] The specific arrangement of aryl substituents around the central isoxazole ring is crucial for achieving high selectivity for COX-2 over the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5][10]

Key Experimental Protocols for Biological Evaluation

Validating the biological activity of novel isoxazole derivatives requires robust and reproducible experimental protocols. The following sections detail standard in vitro assays for assessing anticancer and antimicrobial activities.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[23]

-

Compound Preparation: Prepare a stock solution of the isoxazole derivative in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "negative control" (medium only).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[24]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Principle: The broth microdilution method is a quantitative technique where a standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium.[25][26]

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27]

-

Compound Preparation: Prepare serial two-fold dilutions of the isoxazole derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[25]

-

Inoculation: Further dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of 5 x 10⁵ CFU/mL.[27]

-

Controls:

-

Growth Control: A well containing only the broth and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only sterile broth.

-

Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) as a reference.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[25][28]

Visualization of Experimental and Logical Workflows

Diagrams are essential for conceptualizing the processes involved in drug discovery and understanding mechanisms of action.

Caption: A generalized workflow for the screening and development of isoxazole derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpca.org [ijpca.org]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Potential activities of isoxazole derivatives [wisdomlib.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. mdpi.com [mdpi.com]

- 27. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Comprehensive Technical Guide to 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Executive Summary

This technical guide provides an in-depth analysis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) core is a privileged scaffold, present in numerous biologically active molecules and approved therapeutics.[1][2][3] This document details the molecule's core physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, discusses its potential applications as a versatile building block, and provides essential safety and handling protocols. The content is structured to serve as a practical resource for researchers aiming to leverage this compound in the design and synthesis of novel chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the isoxazole class of heterocyclic compounds, which are renowned for their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The specific substitution pattern of this molecule—an amino group at position 5, a nitrile at position 4, and a bulky tert-butyl group at position 3—confers a unique combination of chemical reactivity and steric hindrance, making it a valuable scaffold for library synthesis. The amino and nitrile groups act as key "push-pull" electronic components, influencing the molecule's reactivity and hydrogen bonding capabilities.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O | [4] |

| Molecular Weight | 165.2 g/mol | [4] |

| CAS Number | 35261-05-3 | [4] |

| Canonical SMILES | CC(C)(C)C1=NOC(=C1C#N)N | [4] |

| Appearance | White to off-white solid (typical) | N/A |

| IUPAC Name | This compound | N/A |

Synthesis and Mechanistic Insights

The synthesis of 5-amino-1,2-oxazole-4-carbonitriles typically proceeds via a multicomponent condensation reaction. The general strategy involves the reaction of a carbonyl compound (or its enol ether equivalent), malononitrile, and hydroxylamine.[5] This approach provides a convergent and efficient route to the desired heterocyclic core.

Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure adapted from established methodologies for similar isoxazole derivatives.[2][5]

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pivalaldehyde (1.0 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.1 eq) in absolute ethanol (150 mL).

-

Expert Rationale: Pivalaldehyde serves as the source for the tert-butyl group at the C3 position. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its appropriate boiling point for facilitating the reaction without thermal degradation.

-

-

Base Addition: Slowly add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 eq), to the mixture.

-

Expert Rationale: The base catalyzes the initial Knoevenagel condensation between pivalaldehyde and malononitrile.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.

-

Purification (Self-Validation): Wash the crude solid with cold ethanol followed by distilled water to remove unreacted starting materials and salts. For higher purity, the product should be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and LC-MS analysis. The presence of characteristic peaks for the tert-butyl protons, amine protons, and the nitrile stretch in IR (around 2200-2260 cm⁻¹) will validate the structure.

Visualized Synthesis Workflow

Caption: One-pot synthesis workflow for the target compound.

Applications in Drug Development

The title compound is not merely an inert molecule; it is a highly functionalized scaffold poised for derivatization in drug discovery campaigns.

-

Scaffold for Library Synthesis: The primary amine at the C5 position is a versatile handle for introducing diversity. It can be readily acylated, alkylated, or used in reductive amination to append a wide array of side chains, enabling the rapid generation of a focused compound library for screening.

-

Bioisosteric Replacement: The isoxazole ring itself is often used as a bioisostere for other aromatic or heterocyclic systems to modulate physicochemical properties like solubility, metabolic stability, and target engagement.

-

Pharmacophore Element: The arrangement of the amino group (hydrogen bond donor) and the nitrile and isoxazole nitrogen atoms (hydrogen bond acceptors) creates a potent pharmacophore capable of engaging with various biological targets. The tert-butyl group provides a lipophilic anchor and can impart metabolic stability by shielding adjacent positions from enzymatic degradation.

Visualized Derivatization Strategy

Caption: Potential derivatization pathways from the core scaffold.

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound possesses specific hazards that must be managed appropriately in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Hazard | H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] | |

| H335 | May cause respiratory irritation.[4] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

-

Handling: This compound should be handled exclusively in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential for drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with multiple points for chemical modification, makes it an attractive starting point for developing novel therapeutics. This guide provides the foundational knowledge required for researchers to handle, synthesize, and strategically employ this valuable compound in their research endeavors.

References

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS) . Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI . Available at: [Link]

-

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC - NIH . Available at: [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals . Available at: [Link]

Sources

The Emerging Therapeutic Potential of 5-Amino-Isoxazole-4-Carbonitriles: A Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole scaffold has long been a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile synthetic accessibility. Within this class of heterocycles, 5-amino-isoxazole-4-carbonitriles are emerging as a particularly promising core for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and antiviral activities. Detailed experimental protocols and mechanistic pathways are presented to equip researchers and drug development professionals with the foundational knowledge to innovate in this exciting area.

Introduction: The Isoxazole Core in Modern Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential.[1] Their unique electronic properties and ability to form a variety of non-covalent interactions make them privileged structures in drug design. The introduction of an amino group at the 5-position and a carbonitrile at the 4-position of the isoxazole ring creates a unique pharmacophore with a distinct profile of biological activity. These functional groups can act as hydrogen bond donors and acceptors, as well as participate in other interactions with biological targets, leading to a broad spectrum of pharmacological effects.[2] This guide will delve into the burgeoning field of 5-amino-isoxazole-4-carbonitriles, offering a comprehensive overview of their therapeutic promise.

Synthetic Strategies: Building the 5-Amino-Isoxazole-4-Carbonitrile Scaffold

The synthesis of 5-amino-isoxazole-4-carbonitriles is typically achieved through a multicomponent reaction, a highly efficient approach in medicinal chemistry that allows for the construction of complex molecules in a single step.[3] This strategy is not only time- and resource-efficient but also aligns with the principles of green chemistry.[1]

One-Pot Multicomponent Synthesis

A common and effective method involves the reaction of malononitrile, hydroxylamine hydrochloride, and a substituted aromatic or heteroaromatic aldehyde.[4] This reaction can be catalyzed by a Lewis acid, such as ceric ammonium sulfate, in a suitable solvent like isopropyl alcohol.[4] The reaction proceeds smoothly under reflux conditions, yielding the desired 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives in good to excellent yields.[4]

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile

Materials:

-

Malononitrile

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Hydroxylamine hydrochloride

-

Ceric ammonium sulfate (catalyst)

-

Isopropyl alcohol (solvent)

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Deionized water

-

Round bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber (EtOAc:n-hexane - 4:6)

-

UV lamp for TLC visualization

Procedure:

-

To a 50 mL round bottom flask, add malononitrile (1 mmol), the desired substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol).

-

Add 25 mL of isopropyl alcohol to the flask and begin stirring the mixture with a magnetic stirrer.

-

Gradually add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (4:6).

-

Once the reaction is complete (typically after 5 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO3).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile.

Therapeutic Applications and Mechanisms of Action

5-Amino-isoxazole-4-carbonitriles have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of isoxazole derivatives.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[6]

3.1.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. 5-Amino-isoxazole-4-carbonitriles have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria.[7] Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9.[8] Active caspase-9, in turn, activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[8][9]

Caption: Intrinsic apoptosis pathway induced by 5-amino-isoxazole-4-carbonitriles.

3.1.2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process.[10] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.[10] Isoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[11][12] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[13]

Caption: Inhibition of VEGFR-2 signaling by 5-amino-isoxazole-4-carbonitriles.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents. 5-Amino-isoxazole-4-carbonitriles have demonstrated promising broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[14][15]

3.2.1. Antibacterial and Antifungal Screening

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Test compounds (5-amino-isoxazole-4-carbonitriles)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or SDB) directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, including a positive control well (inoculum without test compound) and a negative control well (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Antiviral Activity

Certain isoxazole derivatives have shown potential as antiviral agents, particularly against enveloped viruses like influenza A.[17][18] The mechanism of action can involve targeting viral proteins essential for replication, such as the nucleoprotein.[18]

3.3.1. Antiviral Plaque Reduction Assay

The antiviral activity of 5-amino-isoxazole-4-carbonitriles can be quantified using a plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[1][19]

Experimental Protocol: Influenza A Virus Plaque Reduction Assay

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Test compounds (5-amino-isoxazole-4-carbonitriles)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in serum-free DMEM.

-

Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

-

Remove the growth medium from the MDCK cell monolayers and wash with PBS.

-

Infect the cells with the virus dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.

-

After incubation, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compounds.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

-

Fix the cells with a solution of formaldehyde or methanol.

-

Stain the cells with crystal violet solution to visualize and count the plaques.

-

The percentage of plaque inhibition is calculated by comparing the number of plaques in the treated wells to the number in the untreated (virus control) wells. The EC50 value (the concentration of the compound that inhibits 50% of plaque formation) can then be determined.

Quantitative Data Summary

The following tables summarize the reported biological activities of various isoxazole derivatives. While specific data for 5-amino-isoxazole-4-carbonitriles are emerging, the data for the broader class of isoxazoles demonstrate their therapeutic potential.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Isoxazole-based carboxamide 3c | Leukemia (HL-60) | <10 | [12] |

| Isoxazole-based ureate 8 | Hepatocellular Carcinoma (HepG2) | 0.84 | [12] |

| Isoxazole-based hydrazone 10a | Hepatocellular Carcinoma (HepG2) | 0.79 | [12] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Breast Cancer (MCF-7) | 2.63 | [5] |

Table 2: Antimicrobial Activity of 5-Amino-isoxazole-4-carbonitrile Derivatives (MIC values in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 4a | 256 | 64 | - | [15] |

| 4b | 128 | 256 | 128 | [15] |

| 4d | - | 128 | 64 | [15] |

Table 3: Antiviral Activity of Isoxazol-4-carboxa piperidyl Derivatives against Influenza A (H1N1) (EC50 values in µM)

| Compound | EC50 (µM) | Reference |

| 1a (R = phenyl) | 0.898 | [17] |

| 1b (R = 2-methoxyphenyl) | 0.253 | [17] |

| 1c (R = 2-thiomethyl phenyl) | 0.502 | [17] |

| 1g (R = 2-fluorobenzene) | 1.356 | [17] |

Conclusion and Future Directions

The 5-amino-isoxazole-4-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for their anticancer, antimicrobial, and antiviral effects. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of new and effective drugs to address unmet medical needs.

References

- Krishnarao, & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3- PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119.

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

- van der Linden, et al. (2020). Viral Plaque Assay. protocols.io.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

-